molecular formula C12H16O3 B109482 3,4-Dimethoxyphenyl isopropyl ketone CAS No. 14046-55-0

3,4-Dimethoxyphenyl isopropyl ketone

Cat. No.: B109482
CAS No.: 14046-55-0
M. Wt: 208.25 g/mol
InChI Key: FGVRUUHJVIWSEN-UHFFFAOYSA-N
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Description

Significance of Aryl Isopropyl Ketones in Synthetic and Medicinal Chemistry

Aryl ketones, the class of compounds to which 3,4-Dimethoxyphenyl isopropyl ketone belongs, are ubiquitous structural motifs found in a vast array of pharmaceuticals and natural products. nih.gov They are considered highly versatile synthons and attractive precursors for the synthesis of more complex molecules, particularly aromatic heterocycles, which are privileged structures in drug discovery. nih.govnih.govbohrium.com The development of efficient protocols to synthesize and modify aryl ketones is therefore of great importance.

The presence of an isopropyl group can be significant. For instance, in the field of photochemistry, the substitution of a methyl group with a bulkier isopropyl group in certain ketones was shown to favor specific conformers necessary for photochemical reactions involving intramolecular hydrogen atom abstraction. acs.org This highlights how the isopropyl moiety can be used to influence molecular conformation and reactivity. Aryl ketones in general are key building blocks, and transition metal-catalyzed reactions involving the cleavage of the Ar-C(O) bond allow for the reconstruction of molecular skeletons, enabling the homologation of aryl ketones into functionalized long-chain ketones and aldehydes. nih.gov This demonstrates their utility in late-stage diversification of biologically important molecules. nih.gov

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound is primarily centered on its role as a pharmaceutical intermediate and reference standard. ontosight.aibiosynth.com Its presence as an impurity in verapamil (B1683045) is a key area of study, necessitating the development of analytical methods like chromatography and spectroscopy for its precise identification and quantification to comply with regulatory standards. ontosight.ai Beyond its role in quality control, the compound has been investigated as a potential inhibitor of melanogenesis, suggesting it may have applications in studying pigment production in melanocyte cells. chemicalbook.com Some research also indicates it possesses properties as a calcium antagonist with hypotensive effects observed in rats. biosynth.com

Research into analogues of this compound explores the broader utility of its structural components in medicinal chemistry and synthetic applications. The 3,4-dimethoxyphenyl moiety is a common feature in various synthetic pathways. For example, eugenol, a major component of clove oil, has been used as a starting material to synthesize compounds like 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone, a multi-step process that involves intermediates such as 3,4-dimethoxybenzaldehyde. ijcea.orgijcea.orgresearchgate.net

Analogues featuring the isopropyl group have also been a focus of medicinal chemistry research. For example, a series of 8-substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine (B10781893) were synthesized and identified as highly potent and selective inhibitors of phosphodiesterase 4 (PDE4), an important target in inflammation research. nih.gov Similarly, studies on 4-substituted 2,5-dimethoxyphenyl isopropylamine (B41738) analogues have been conducted to understand their structure-activity relationships at serotonin (B10506) receptors. nih.gov These research trajectories underscore the continued interest in molecules containing the dimethoxyphenyl and isopropyl motifs for developing new synthetic methodologies and potential therapeutic agents.

Table 2: Summary of Research on this compound and Its Analogues
Compound/Analogue ClassArea of ResearchKey FindingsReference
This compoundPharmaceutical AnalysisIdentified as Verapamil Impurity L; used as a reference standard for quality control. ontosight.aibiosynth.com
This compoundBiochemical ResearchInvestigated as a potential inhibitor of melanogenesis. chemicalbook.com
3,4-Dimethoxyphenyl-containing compoundsOrganic SynthesisThe 3,4-dimethoxyphenyl moiety is used as a building block in syntheses starting from natural products like eugenol. ijcea.orgresearchgate.net
Isopropyl-adenine analoguesMedicinal ChemistryAnalogues containing an isopropyl group were developed as potent and selective PDE4 inhibitors. nih.gov
Dimethoxyphenyl isopropylamine analoguesMedicinal ChemistryStudied for binding and functional activity at 5-HT2A and 5-HT2B serotonin receptors. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one
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InChI

InChI=1S/C12H16O3/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVRUUHJVIWSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60161404
Record name 3,4-Dimethoxyphenyl isopropyl ketone
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Molecular Weight

208.25 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14046-55-0
Record name 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone
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Record name 3,4-Dimethoxyphenyl isopropyl ketone
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Record name Isobutyrophenone,4'-dimethoxy-
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Record name 3,4-Dimethoxyphenyl isopropyl ketone
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Record name 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-methyl
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Record name 3,4-DIMETHOXYPHENYL ISOPROPYL KETONE
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Synthetic Methodologies for 3,4 Dimethoxyphenyl Isopropyl Ketone

Convergent Construction Strategies

Convergent synthesis aims to build complex molecules by joining smaller, pre-synthesized fragments. This approach is often efficient for preparing ketones like 3,4-Dimethoxyphenyl isopropyl ketone.

Grignard Reagent-Mediated Ketone Synthesis from Carboxylic Acids and Derivatives

Grignard reagents, a class of organomagnesium compounds, are powerful nucleophiles widely used for forming carbon-carbon bonds. miracosta.edu Their application in ketone synthesis from carboxylic acids and their derivatives is a cornerstone of organic chemistry, though it requires careful substrate selection to avoid secondary reactions. wisc.edu

The direct reaction between a Grignard reagent, such as isopropylmagnesium bromide, and a carboxylic acid like 3,4-dimethoxybenzoic acid is generally not feasible for ketone synthesis. The primary reaction is a simple acid-base neutralization, where the highly basic Grignard reagent deprotonates the acidic carboxylic acid, halting any further nucleophilic addition to the carbonyl carbon.

To achieve the desired ketone, the carboxylic acid must first be converted into a less reactive derivative that does not have an acidic proton. Common strategies include:

Conversion to an Acyl Chloride: 3,4-Dimethoxybenzoic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form 3,4-dimethoxybenzoyl chloride. While highly reactive, acyl chlorides can react with Grignard reagents twice to yield tertiary alcohols. However, the reaction can be stopped at the ketone stage by using specific conditions, such as very low temperatures or by employing less reactive organometallic reagents like organocuprates (Gilman reagents).

Formation of a Weinreb Amide: A more controlled synthesis involves converting the carboxylic acid into an N-methoxy-N-methylamide (Weinreb amide). This derivative reacts with a Grignard reagent to form a stable chelated intermediate, which prevents the addition of a second equivalent of the Grignard reagent. Subsequent acidic workup hydrolyzes this intermediate to yield this compound selectively.

While less common, Grignard reagents can react with other carboxylic acid derivatives. Acyl hemiacetals or specific esters, such as those derived from tetrahydrofuran, can serve as precursors for ketones. The mechanism involves the nucleophilic attack of the isopropyl group from the Grignard reagent onto the carbonyl carbon, followed by the departure of the leaving group. The success of these methods is highly dependent on the stability of the intermediates and the specific reaction conditions employed.

Mechanochemical Approaches to Ketone Formation

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging field in green chemistry that often reduces or eliminates the need for solvents. nih.govd-nb.info While the direct synthesis of this compound via a mechanochemical Grignard-type reaction is not widely documented, the principles have been successfully applied to related transformations, such as Friedel-Crafts acylations. nih.govd-nb.info

A potential mechanochemical route could involve the solid-state reaction of a 3,4-dimethoxybenzoyl derivative with an appropriate organometallic reagent under ball-milling conditions. This solvent-free approach offers advantages in terms of reduced waste, potentially shorter reaction times, and unique reactivity compared to traditional solution-phase methods. organic-chemistry.orgacs.org Research has demonstrated that Friedel-Crafts acylations can be effectively carried out using mechanochemistry, suggesting its viability for the synthesis of various aromatic ketones. nih.govd-nb.info

Alternative Synthetic Routes and Methodological Innovations

Beyond Grignard-based strategies, classical and modern acylation reactions provide robust and versatile pathways to aromatic ketones.

Acylation Reactions Utilizing Carboxylic Acids or Acid Derivatives

The most common alternative for synthesizing this compound is the Friedel-Crafts acylation. masterorganicchemistry.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.

In this context, 1,2-dimethoxybenzene (B1683551) (veratrole) serves as the aromatic substrate. The methoxy (B1213986) groups are electron-donating, activating the benzene (B151609) ring towards electrophilic attack, primarily at the position para to one of the methoxy groups. chemijournal.com The acylating agent can be isobutyryl chloride or isobutyric anhydride (B1165640). A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is required to generate the highly electrophilic acylium ion, which then attacks the veratrole ring. khanacademy.org

The reaction is typically carried out in an inert solvent. The product, this compound, is deactivated towards further acylation, which prevents polysubstitution and leads to a clean, mono-acylated product. organic-chemistry.org Studies have explored solvent-free conditions for similar acylations, using solid acid catalysts, which enhances the environmental friendliness of the process. chemijournal.comresearchgate.net

Table 1: Typical Reagents in Friedel-Crafts Acylation for this compound Synthesis

RoleChemical Compound
Aromatic Substrate1,2-Dimethoxybenzene (Veratrole)
Acylating AgentIsobutyryl chloride or Isobutyric anhydride
CatalystAluminum chloride (AlCl₃) or Ferric chloride (FeCl₃)
Solvent (Optional)Dichloromethane or Carbon disulfide

Strategies Involving Electrochemical Epoxidation and Catalytic Isomerization for Analogous Ketones

A notable and environmentally conscious approach to the synthesis of aromatic ketones, analogous to this compound, involves a two-step process: the electrochemical epoxidation of a suitable olefin precursor followed by the catalytic isomerization of the resulting epoxide. This method circumvents the need for hazardous oxidizing agents often employed in traditional chemical syntheses. A prime example of this strategy is the preparation of 3,4-dimethoxyphenylacetone (B57033) from isoeugenol (B1672232) methyl ether. googleapis.comerowid.org

The initial step is the electrochemical epoxidation of isoeugenol methyl ether. This process is typically carried out in a mixture of water and a dipolar aprotic solvent, such as dimethylformamide or acetonitrile, in the presence of bromide ions (Br⁻). googleapis.comerowid.org The electrolysis of the bromide ions generates the oxidizing species in situ, which then epoxidizes the double bond of the isoeugenol methyl ether.

Following the epoxidation, the resulting epoxide is isomerized to the target ketone, 3,4-dimethoxyphenylacetone. This isomerization is effectively catalyzed by lithium salts, such as lithium iodide, lithium bromide, or lithium perchlorate, in an inert organic solvent. googleapis.comerowid.org The reaction is typically driven by heating, with temperatures ranging from 50°C to the reflux temperature of the chosen solvent. googleapis.comerowid.org This catalytic step is crucial for the selective rearrangement of the epoxide to the desired ketone.

Detailed research findings for the synthesis of the analogous ketone, 3,4-dimethoxyphenylacetone, are presented in the table below:

Starting MaterialStep 1: Reagents and ConditionsStep 2: Reagents and ConditionsFinal ProductOverall Yield (%)
Isoeugenol methyl etherElectrochemical epoxidation, H₂O/Dimethylformamide, NaBrCatalytic isomerization, Lithium Iodide, Ethyl acetate, Reflux3,4-Dimethoxyphenylacetone86.5
Isoeugenol methyl etherElectrochemical epoxidation, H₂O/Acetonitrile, NaBrCatalytic isomerization, Lithium Iodide, Ethyl acetate, Reflux3,4-Dimethoxyphenylacetone83.2

Chemical Transformations and Derivatization Strategies

Reactions of the Ketone Moiety

The carbonyl group is the most reactive site in 3,4-Dimethoxyphenyl isopropyl ketone, readily undergoing nucleophilic addition and related reactions. Key transformations include its conversion into amines via reductive amination and its reduction to the corresponding secondary alcohol.

Reductive Amination Pathways

Reductive amination, also known as reductive alkylation, is a powerful method for converting ketones into amines. wikipedia.org The process involves a two-step sequence that is often performed in a single pot. First, the ketone reacts with a primary or secondary amine under neutral or weakly acidic conditions to form a hemiaminal, which then dehydrates to an intermediate imine or iminium ion. wikipedia.org In the second step, a reducing agent present in the reaction mixture reduces the imine/iminium ion to the corresponding amine. masterorganicchemistry.com

This method is highly versatile for creating substituted amines. masterorganicchemistry.com The reaction of this compound with ammonia (B1221849) would yield a primary amine, while reaction with a primary amine would result in a secondary amine. A variety of reducing agents can be employed, with their selection depending on the specific substrates and desired reaction conditions. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is mild enough to selectively reduce the imine intermediate in the presence of the starting ketone. masterorganicchemistry.com Another common and often safer alternative is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation over nickel or other transition metals can also achieve this transformation. wikipedia.org

Table 1: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey Characteristics
Sodium CyanoborohydrideNaBH₃CNSelectively reduces imines over ketones; effective in one-pot reactions but generates toxic cyanide byproducts. wikipedia.orgmasterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃A milder and less toxic alternative to NaBH₃CN, widely used for reductive aminations. masterorganicchemistry.com
Sodium Borohydride (B1222165)NaBH₄Can be used, but may also reduce the starting ketone; often used in a two-step process where the imine is formed first. masterorganicchemistry.comorganic-chemistry.org
Catalytic Hydrogenation (e.g., H₂/Ni)-A "green chemistry" approach that uses hydrogen gas and a metal catalyst, avoiding hydride reagents. wikipedia.org

Hydrogenation for Corresponding Alcohol Formation

The ketone group of this compound can be readily reduced to a secondary alcohol, 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol. Catalytic hydrogenation is a common and efficient method for this transformation. google.com This process typically involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. google.com

A range of catalysts can be employed, with palladium-based systems being particularly effective. For instance, Pd(0)EnCat™ 30NP has been shown to selectively reduce aromatic ketones to their corresponding alcohols under mild conditions, such as room temperature and atmospheric pressure of hydrogen. beilstein-journals.orgnih.gov Other catalysts, including those based on ruthenium, are also used for the hydrogenation of ketones. google.com The choice of catalyst and solvent can influence the reaction's efficiency and selectivity, sometimes helping to avoid over-reduction of the aromatic ring or other functional groups. beilstein-journals.orgnih.gov Electrochemical methods using base-metal catalysts like manganese complexes have also been developed as an alternative to using hydrogen gas. nih.gov

Table 2: Selected Catalyst Systems for Ketone Hydrogenation

Catalyst SystemHydrogen SourceTypical Conditions
Pd(0)EnCat™ 30NPH₂ (gas)Room temperature, 16 hours. beilstein-journals.org
Ruthenium ComplexesH₂ (gas)Elevated temperature and pressure (e.g., 90 °C, 820 psi). google.com
Dinuclear Manganese ComplexProtons (from acid) and electric currentElectrochemical cell, room temperature. nih.gov

Synthesis of Substituted Analogues and Complex Derivatives

Beyond reactions at the ketone, this compound serves as a scaffold for synthesizing more complex molecules. These include derivatives with modified alkyl or phenyl portions, chalcones, and various nitrogen-containing heterocyclic compounds.

Alkyl-Phenyl Ketone Derivatives

The synthesis of analogues of this compound can be achieved through various strategies. One common approach in medicinal chemistry is to prepare a series of related compounds by modifying the core structure. For instance, Friedel-Crafts acylation, a fundamental reaction for creating aryl ketones, can be used to synthesize the initial ketone itself or to introduce additional acyl groups onto the aromatic ring, although the positions would be directed by the existing methoxy (B1213986) groups. researchgate.net The synthesis of the parent compound, (3,4-Dimethoxyphenyl)isopropyl ketone, can be accomplished by the acylation of 1,2-dimethoxybenzene (B1683551) with isobutyric anhydride (B1165640) in the presence of a Lewis acid catalyst. chemicalbook.com By using different acylating agents in similar reactions, a wide variety of alkyl-phenyl ketone derivatives can be produced. researchgate.net

Chalcone (B49325) Formation via Condensation Reactions

Chalcones are bi-cyclic compounds characterized by an α,β-unsaturated ketone core that connects two aromatic rings. jetir.org They are typically synthesized via a base-catalyzed aldol (B89426) condensation known as the Claisen-Schmidt condensation, which involves the reaction of an aromatic ketone with an aromatic aldehyde. jetir.orgrsc.org

The formation of a chalcone using this compound as the ketone component would be challenging. The Claisen-Schmidt reaction requires the ketone to possess an acidic α-hydrogen to form an enolate ion. jetir.org While this compound does have one α-hydrogen on the tertiary carbon of the isopropyl group, it is sterically hindered and significantly less acidic compared to the α-hydrogens of a methyl ketone like acetophenone (B1666503). Consequently, enolate formation is disfavored, and the subsequent condensation reaction with an aromatic aldehyde is unlikely to proceed under standard conditions. The synthesis of 3,4-dimethoxychalcone, for example, proceeds from the corresponding acetophenone derivative, not the isopropyl ketone. researchgate.net

Table 3: Comparison of Ketone Reactivity in Claisen-Schmidt Condensation

Ketone SubstrateNumber of α-HydrogensRelative ReactivityReason
3,4-Dimethoxyacetophenone3HighUnhindered, acidic methyl protons readily form an enolate.
This compound1Very LowSingle α-hydrogen is on a tertiary carbon, leading to high steric hindrance and low acidity.

Incorporation into Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. nih.govresearchgate.net Ketones are valuable precursors for the synthesis of many such systems. mdpi.com Although direct cyclization of this compound is not a common route, it can be converted into intermediates that are suitable for building heterocyclic rings.

For example, if the ketone were successfully converted into an α,β-unsaturated ketone (a chalcone analogue), this intermediate could then be used to synthesize a variety of heterocycles. Reaction of a chalcone with hydrazine (B178648) can yield pyrazolines, while reaction with urea (B33335) or thiourea (B124793) can produce dihydropyrimidinones. nih.gov Another strategy involves the synthesis of 1,4-dicarbonyl compounds from the ketone, which can then undergo Paal-Knorr synthesis to form pyrroles or furans. Similarly, derivatives of the ketone could potentially be used in multi-component reactions, such as the Hantzsch pyridine (B92270) synthesis, to generate more complex heterocyclic frameworks. mdpi.com These synthetic routes demonstrate the utility of the ketone as a building block for accessing the diverse chemical space of nitrogen heterocycles. rsc.org

Dihydroisoquinoline Synthesis via Bischler–Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent. scispace.comnih.govgoogle.com While this compound cannot be directly used in this reaction, it can be envisioned as a precursor to the necessary β-arylethylamide through a multi-step synthetic sequence.

A plausible pathway would begin with the reductive amination of this compound to yield the corresponding amine, 1-(3,4-dimethoxyphenyl)propan-2-amine. This transformation can be achieved using various reducing agents in the presence of an ammonia source. Subsequent acylation of the resulting amine with an appropriate acyl chloride or anhydride would furnish the required N-[1-(3,4-dimethoxyphenyl)propan-2-yl]amide intermediate.

Once the β-arylethylamide is synthesized, it can undergo the Bischler-Napieralski cyclization. This intramolecular electrophilic aromatic substitution is typically promoted by dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or polyphosphoric acid (PPA). scispace.comnih.gov The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes cyclization onto the electron-rich dimethoxyphenyl ring, followed by aromatization to yield the 3,4-dihydroisoquinoline (B110456) derivative. The presence of the electron-donating methoxy groups on the aromatic ring facilitates this cyclization. nih.gov

Table 1: Key Aspects of the Bischler-Napieralski Reaction

Feature Description
Reaction Type Intramolecular electrophilic aromatic substitution
Starting Material β-arylethylamide
Key Intermediate Nitrilium ion
Typical Reagents POCl₃, P₂O₅, PPA
Product 3,4-Dihydroisoquinoline

| Driving Force | Formation of a stable heterocyclic ring system |

Tetrahydroisoquinoline Derivatization

Tetrahydroisoquinolines (THIQs) are a significant class of nitrogen-containing heterocyclic compounds, many of which exhibit biological activity. The derivatization of the THIQ scaffold allows for the exploration of structure-activity relationships and the development of new therapeutic agents. A THIQ derivative can be conceptually derived from this compound by first synthesizing the corresponding 3,4-dihydroisoquinoline as described in the Bischler-Napieralski reaction, followed by reduction of the imine bond.

The reduction of the 3,4-dihydroisoquinoline intermediate to a 1,2,3,4-tetrahydroisoquinoline (B50084) can be readily achieved using standard reducing agents such as sodium borohydride (NaBH₄) or through catalytic hydrogenation. Once the THIQ core is formed, it can be subjected to a variety of derivatization reactions.

Common derivatization strategies for the tetrahydroisoquinoline ring system include:

N-Alkylation or N-Acylation: The secondary amine of the THIQ ring is nucleophilic and can be readily alkylated or acylated to introduce a wide range of substituents.

Aromatic Substitution: The dimethoxyphenyl ring of the THIQ can undergo further electrophilic aromatic substitution reactions, although the positions of substitution will be directed by the existing methoxy and alkyl groups.

Functionalization at the 1-position: If a suitable functional group is present at the 1-position of the THIQ, it can be further modified. For instance, a 1-carboxy-tetrahydroisoquinoline can be converted to amides or esters.

These derivatization reactions provide access to a diverse library of substituted tetrahydroisoquinolines, all conceptually originating from the this compound scaffold.

Beta-Azolyl Ketone Formation through Michael Addition

The formation of beta-azolyl ketones can be accomplished through the aza-Michael addition of an azole nucleophile to an α,β-unsaturated ketone. While this compound is a saturated ketone, it can be converted into the requisite α,β-unsaturated ketone precursor through established synthetic methods.

A common strategy for this transformation is an aldol condensation reaction with a suitable aldehyde, such as formaldehyde, followed by dehydration to introduce the double bond. Alternatively, α-halogenation of the ketone followed by elimination can also yield the desired enone, 3-(3,4-dimethoxyphenyl)but-3-en-2-one.

Once the α,β-unsaturated ketone is obtained, it can serve as a Michael acceptor for the conjugate addition of various azoles, such as imidazole, pyrazole, or triazole. This reaction is typically catalyzed by a base, which deprotonates the azole to enhance its nucleophilicity. The reaction results in the formation of a new carbon-nitrogen bond at the β-position relative to the carbonyl group, yielding the target beta-azolyl ketone. The efficiency of the reaction can be influenced by the nature of the azole and the specific reaction conditions employed.

Synthesis of Substituted 4-Oxo-Crotonic Acid Derivatives

The synthesis of substituted 4-oxo-crotonic acid derivatives from simple aryl ketones like this compound is not a straightforward or commonly reported transformation. The construction of the 4-oxo-crotonic acid framework, which is an α,β-unsaturated γ-keto acid, typically commences from starting materials that already possess a four-carbon chain that can be appropriately functionalized.

For instance, established synthetic routes to 4-oxo-crotonic acid derivatives often involve the condensation of glyoxylic acid with methyl ketones or the oxidation of furfural (B47365) derivatives. Another approach involves the Stobbe condensation of benzophenones with diethyl succinate (B1194679) to form 4,4-diaryl-3-ethoxycarbonyl-3-butenoic acids, which possess a related structural backbone. scispace.com However, adapting these methods to start from this compound would necessitate a complex and likely inefficient multi-step sequence to first degrade the isopropyl group and then build the required four-carbon chain with the correct oxidation states.

Based on available literature, there is no clear and plausible synthetic pathway for the conversion of this compound into substituted 4-oxo-crotonic acid derivatives. Such a transformation would likely require the development of novel synthetic methodologies.

Functionalization for Complex Molecular Scaffolds, Including Thiadiazole Derivatives

The this compound can be functionalized to serve as a precursor for more complex molecular scaffolds, such as those containing the 1,3,4-thiadiazole (B1197879) ring system. The synthesis of 1,3,4-thiadiazoles commonly proceeds through the cyclization of thiosemicarbazides, which are typically derived from carboxylic acids or their derivatives.

To utilize this compound in the synthesis of a thiadiazole derivative, it would first need to be converted into a suitable carboxylic acid. A plausible, albeit multi-step, route would involve the oxidation of the isopropyl ketone. This could potentially be achieved through haloform reaction if a methyl ketone were present, or more generally through oxidative cleavage of the ketone, although this can be a challenging transformation. A more controlled approach might involve a Baeyer-Villiger oxidation to form an ester, followed by hydrolysis to the corresponding carboxylic acid and alcohol. Assuming the formation of a derivative of 3,4-dimethoxyphenylacetic acid, this can then be converted to the corresponding acyl chloride or ester.

Reaction of the carboxylic acid derivative with thiosemicarbazide (B42300) would yield the acylthiosemicarbazide intermediate. Subsequent acid-catalyzed cyclization and dehydration of this intermediate would then lead to the formation of the 2-amino-5-substituted-1,3,4-thiadiazole ring. The 3,4-dimethoxyphenyl moiety would be appended to the thiadiazole ring, resulting in a complex molecular scaffold with potential applications in medicinal chemistry.

Table 2: Plausible Synthetic Sequence for Thiadiazole Derivatives

Step Transformation Reactants/Reagents Intermediate/Product
1 Oxidation of Ketone Oxidizing agents (e.g., in a Baeyer-Villiger reaction) Carboxylic acid derivative
2 Formation of Acylthiosemicarbazide Carboxylic acid derivative, Thiosemicarbazide Acylthiosemicarbazide

N-Alkylation of Piperidine (B6355638) Rings with 3,4-Dimethoxyphenyl Moieties

The N-alkylation of piperidine rings is a fundamental transformation in organic synthesis, often used to introduce specific substituents onto the nitrogen atom of the piperidine scaffold. A 3,4-dimethoxyphenyl moiety can be introduced onto a piperidine ring via an alkylating agent derived from this compound.

A practical synthetic route would involve the reduction of the ketone to the corresponding secondary alcohol, 2-(3,4-dimethoxyphenyl)propan-2-ol. This reduction can be accomplished using a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The resulting alcohol can then be converted into a suitable alkylating agent, typically an alkyl halide. For example, treatment of the alcohol with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding 2-chloro- or 2-bromo-2-(3,4-dimethoxyphenyl)propane.

This alkyl halide can then be used to alkylate the nitrogen atom of a piperidine ring. The reaction is a nucleophilic substitution where the nitrogen of the piperidine acts as the nucleophile, displacing the halide from the alkylating agent. This reaction is often carried out in the presence of a base to neutralize the hydrohalic acid that is formed as a byproduct. This sequence provides a reliable method for the synthesis of N-alkylated piperidines bearing a 3,4-dimethoxyphenyl moiety.

Applications in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The compound is a well-established intermediate in the production of active pharmaceutical ingredients (APIs). chemicalbook.com Its structure is integral to forming the core of several important drugs.

3,4-Dimethoxyphenyl isopropyl ketone is most notably recognized for its role in the synthesis of Verapamil (B1683045). chemicalbook.comgoogleapis.com Verapamil is a calcium channel blocker used in the management of hypertension, angina, and certain cardiac arrhythmias. chemicalbook.comijcea.org The ketone serves as a key starting material for constructing the carbon skeleton of Verapamil.

The synthetic pathway to Verapamil involves the reaction of this compound with other reagents to build the final complex structure, 5-[(3,4-dimethoxyphenylethyl)methylamino]-2-(3,4-dimethoxyphenyl)-2-isopropyl valeronitrile. googleapis.commdpi.com Due to its role as a direct precursor, this compound is also listed as a known impurity in the final pharmaceutical product, and its levels are carefully monitored to ensure drug purity and safety. chemicalbook.com Furthermore, this ketone is utilized in the synthesis of Verapamil analogues, which are developed to study the structure-activity relationship and conformational requirements of the parent drug. nih.govnih.gov

The primary application of this compound in the synthesis of cardiovascular drugs is directly linked to its role as a precursor to Verapamil, a widely used medication for heart-related conditions. chemicalbook.com Verapamil functions by blocking calcium ion channels, which helps to relax blood vessels and reduce the heart's workload. nih.gov

While Verapamil itself is a complex synthetic molecule and not a classic alkaloid, the broader class of alkaloids—naturally occurring compounds containing basic nitrogen atoms—represents a significant area of pharmaceutical research. mdpi.com However, the use of this compound as an intermediate in the synthesis of other, structurally distinct alkaloids is not well-documented in publicly available scientific literature.

Building Block for Agrochemicals

The potential application of this compound as a synthetic building block for agrochemicals, such as herbicides, fungicides, or pesticides, is not established in the available scientific research. While related ketone structures are sometimes employed in the synthesis of bioactive compounds for agriculture, a direct, documented pathway originating from this compound for this purpose has not been reported. mdpi.com

Use in the Preparation of Specialized Organic Intermediates, such as 3,4-Dimethoxyphenylacetone (B57033)

3,4-Dimethoxyphenylacetone is another valuable organic intermediate, notably used in the synthesis of the antihypertensive drug Methyldopa. googleapis.comgoogle.com This compound is structurally similar to this compound, differing by a methyl group instead of an isopropyl group attached to the carbonyl.

Despite their structural similarity, the synthesis of 3,4-Dimethoxyphenylacetone does not typically proceed from this compound. Established industrial methods for producing 3,4-Dimethoxyphenylacetone involve different precursors. Common synthetic routes include:

The oxidation of isoeugenol-methylether followed by acidic hydrolysis. googleapis.comgoogle.com

The Darzens reaction starting from veratraldehyde. googleapis.comgoogle.com

The electrochemical epoxidation of isoeugenol-methylether and subsequent catalytic isomerization. google.com

Therefore, while this compound is a key intermediate for one class of pharmaceuticals (Verapamil), it is not a documented precursor for 3,4-Dimethoxyphenylacetone, which serves in the synthesis of others like Methyldopa.

Biological and Pharmacological Investigations of 3,4 Dimethoxyphenyl Isopropyl Ketone and Its Derivatives

Modulation of Cellular and Enzymatic Activities

Scientific investigations have identified 3,4-Dimethoxyphenyl isopropyl ketone as an inhibitor of melanogenesis. This process, responsible for the production of melanin (B1238610) pigment, can be modulated by this compound, which may affect pigment production in melanocyte cells. The compound is also known by several synonyms, including Verapamil (B1683045) Impurity L, 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone, and 3',4'-Dimethoxyisobutyrophenone.

While direct studies on the inhibition of Protein Kinase B (PknB) by this compound are not prevalent, research into related structural motifs has shown potential for this activity. PknB is an essential serine-threonine protein kinase in Mycobacterium tuberculosis and a target for the development of new therapeutic agents. A study on substituted 4-oxo-crotonic acid derivatives identified compounds bearing a 3,4-dimethoxyphenyl group that exhibited inhibitory activity against PknB. rsc.org These findings suggest that derivatives of this compound could be synthesized and explored for their potential as PknB inhibitors. The general structure of these active derivatives incorporates the 3,4-dimethoxyphenyl moiety, indicating its potential importance for interaction with the kinase's active site. rsc.org

A separate molecular modeling study on a synthesized pyrazolopyridine derivative, 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine, demonstrated its potential as a multi-kinase inhibitor, showing promising binding affinity for several kinases. nih.gov This further supports the potential for compounds containing the 3,4-dimethoxyphenyl group to be developed as kinase inhibitors.

The structural similarity of this compound to phenethylamines suggests that related compounds may interact with monoamine systems. The closely related compound, 3,4-Dimethoxyphenethylamine (DMPEA), has been studied for its pharmacological effects. DMPEA exhibits a weak affinity for serotonin (B10506) receptors. wikipedia.org While it can induce a head-twitch response in rodents, a behavior associated with serotonergic psychedelics, it has been reported to be inactive in humans at high doses. wikipedia.org

The broader class of substituted phenethylamines has been extensively studied for their interactions with monoamine receptors and transporters. For example, various 2,5-dimethoxyphenethylamine (2C derivative) compounds show high affinity for serotonin 5-HT2A and 5-HT2C receptors. nih.govnih.gov The interaction with monoamine transporters, such as the serotonin transporter (SERT) and dopamine (B1211576) transporter (DAT), is a key feature of many psychoactive phenethylamines. nih.govmdpi.com However, the effects are highly dependent on the specific substitution patterns on the phenyl ring. For instance, the metabolite 3-methoxytyramine, which is structurally related to DMPEA, is transported by DAT, but with a much higher Km value compared to dopamine. nih.govplos.org Some 2C derivatives with bulky substituents have been found to interact with monoamine transporters, albeit with low potency. nih.govresearchgate.net

Several compounds structurally related to this compound have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. The related phenethylamine (B48288), 3,4-Dimethoxyphenethylamine (DMPEA), and its N-methylated derivatives have been shown to inhibit the deamination of tyramine (B21549) and tryptamine (B22526) by rat brain monoamine oxidase. wikipedia.orgnih.gov In contrast, the β-hydroxylated versions of these compounds did not show MAO inhibitory activity. nih.gov

The 3,4-dimethoxyphenyl moiety is a key feature in other known MAO inhibitors. For example, (E)-2-(3,4-dimethoxyphenyl)-3-fluoroallylamine has been identified as a selective, enzyme-activated, and irreversible inhibitor of MAO type B. This demonstrates that the 3,4-dimethoxy substitution pattern is compatible with potent and selective MAO-B inhibition.

The following table summarizes the MAO inhibitory activity of some compounds containing the 3,4-dimethoxyphenyl group.

Compound NameMAO Inhibition TargetType of Inhibition
3,4-Dimethoxyphenethylamine (DMPEA)MAOInhibitor
N-methyl-3,4-dimethoxyphenethylamineMAOInhibitor
(E)-2-(3,4-dimethoxyphenyl)-3-fluoroallylamineMAO-BSelective, Irreversible

Evaluation of Bioactivity in Related Structural Classes

The core structure of this compound can be considered a precursor for the synthesis of more complex heterocyclic systems, such as dihydroisoquinolines. This class of compounds is of significant pharmacological interest due to the antispasmodic properties of the well-known benzylisoquinoline alkaloid, papaverine (B1678415). nih.govresearchgate.netfrontiersin.org Papaverine exerts its muscle relaxant effects by inhibiting phosphodiesterase, leading to increased intracellular levels of cAMP and cGMP. nih.govfrontiersin.org

Research has been conducted on the synthesis and spasmolytic activity of 1,3-disubstituted 3,4-dihydroisoquinolines, which are structurally analogous to papaverine. These compounds can be synthesized from precursors like 1-(3,4-dimethoxyphenyl)propan-2-amine through a Bischler-Napieralski reaction. The resulting dihydroisoquinoline analogs have been evaluated for their antispasmodic effects on smooth muscle tissue, demonstrating the potential for this structural class to yield new myotropic drugs. The rationale for this line of research is the structural similarity to papaverine and the potential for the 3,4-dimethoxyphenyl moiety to contribute to the desired pharmacological activity.

Anxiolytic and Analgesic Potential of Diazepino[1,2-a]benzimidazole Derivatives

Derivatives of diazepino[1,2-a]benzimidazole have demonstrated notable anxiolytic and analgesic properties in various pharmacological studies. Research into novel 2,3,4,5-tetrahydro nih.govfrontiersin.orgdiazepino[1,2-a]benzimidazole derivatives has revealed that these compounds exhibit varying degrees of anxiolytic and analgesic efficacy. nih.govresearchgate.net The anxiolytic potential of these derivatives has been primarily evaluated using the elevated plus maze (EPM) and open field (OF) tests, while analgesic effects were assessed through the tail flick (TF) and hot plate (HP) methods. nih.govresearchgate.net

In studies involving 11-substituted diazepino[1,2-a]benzimidazoles, specific derivatives have been identified as particularly active. For instance, a ketone derivative (2d) and an amide derivative (2b) displayed the highest analgesic activity. nih.gov Conversely, a chlorobenzyl derivative (2a) and an amide with methyl groups at positions 8 and 9 (2c) did not show significant analgesic effects. nih.gov Notably, compound 3b was identified as having prominent anxiolytic potential. nih.govresearchgate.net Further investigations into 11-dialkylaminoethyl-2,3,4,5-tetrahydrodiazepino[1,2-a]benzimidazole derivatives also highlighted their potential as effective anxiolytics, with one compound, DAB-21, showing a superior tranquilizing activity in some tests when compared to diazepam. researchgate.net The mechanism of action for some of these derivatives is believed to be GABAergic, interacting with the benzodiazepine (B76468) site of the GABA-A receptor. researchgate.net

The following table summarizes the observed activities of selected diazepino[1,2-a]benzimidazole derivatives:

Compound ID Substitution Primary Activity Observed
2a Chlorobenzyl Moderate anxiolytic effect
2b Amide High analgesic activity
2c Fluorophenylacetamide Moderate anxiolytic effect
2d Ketone Prominent analgesic potential
3b Cyclized 11-phenacyl-substituted Prominent anxiolytic potential
DAB-19 11-(4-tert-butylbenzyl) Anxiolytic, antidepressant, anticonvulsant
DAB-21 11-dialkylaminoethyl High anxiolytic activity

Antimicrobial, Anticancer, and Antiviral Properties of Chalcone (B49325) Analogues

Chalcones, which are precursors to flavonoids, and their synthetic analogues are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral effects. nih.govwikipedia.org The biological activity of chalcones is often attributed to their reactive α, β-unsaturated carbonyl group. nih.gov

Chalcone derivatives have demonstrated significant potential against various pathogens. wikipedia.org For example, certain synthetic chalcones have shown inhibitory activity against Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com The presence of specific substituents on the aromatic rings of the chalcone structure plays a crucial role in their antimicrobial efficacy. wikipedia.org

In the realm of oncology, numerous chalcone analogues have been investigated for their anticancer properties. researchgate.net Studies have shown that some chalcones can inhibit the growth of cancer cells and induce apoptosis. researchgate.net For instance, methoxy (B1213986) amino chalcone derivatives have been evaluated for their activity against breast cancer cell lines, with some compounds exhibiting promising results. researchgate.net The substitution pattern on the chalcone scaffold is critical for its cytotoxic activity. researchgate.net

The antiviral potential of chalcones has also been a subject of research. These compounds have been reported to target various viral enzymes, making them promising candidates for the development of new antiviral agents. wikipedia.orgbiomolther.org

The diverse biological activities of selected chalcone analogues are presented in the table below:

Chalcone Analogue Type Biological Activity Research Findings
Methoxy Amino Chalcones Anticancer Exhibited promising activity against breast cancer cell lines (T47D). researchgate.net
Phenoxy Chalcones Anticonvulsant Substitution with 4-methoxy and 3,4-dimethoxy groups showed significant activity. nih.gov
Pyrazolic Chalcones Antimicrobial, Antioxidant Demonstrated potent antimicrobial and antioxidant effects. mdpi.com
Furan-Derived Chalcones Antimicrobial Showed moderate to good activity against various microbial species. sci-hub.se
Heterocyclic Chalcones Antimalarial, Anti-inflammatory Displayed a broad spectrum of pharmacological applications. nih.gov

Biotransformation and Metabolic Pathways of Relevant Analogues

Comparative Metabolic Studies of Phenethylamines

The metabolism of phenethylamines, a class of compounds structurally related to this compound, is diverse and significantly influenced by the substitution patterns on the aromatic ring and side chain. Comparative studies, while not extensive in direct head-to-head comparisons of a wide array of analogues, reveal common and divergent metabolic pathways.

For many psychoactive phenethylamines, key metabolic transformations include hydroxylation and N-acetylation. nih.gov For instance, in the metabolism of proscaline (B1283602) and methallylescaline, derivatives of mescaline, hydroxylated and N-acetylated products were identified as major metabolites. nih.gov The position of substituents on the phenethylamine structure dictates the primary metabolic routes. For example, 3,4,5-trisubstituted phenethylamines like mescaline undergo a different amino oxidase-based metabolism compared to 2,4,5-trisubstituted phenethylamines. frontiersin.org

The metabolism of 3,4-dimethoxy-2-phenylethylamine involves oxidation by monoamine oxidase B to its corresponding aldehyde, which is then further oxidized to 3,4-dimethoxyphenylacetic acid. nih.gov In contrast, the metabolism of the "2C" series of phenethylamines, which are 2,5-dimethoxy substituted, often involves O-dealkylation and hydroxylation. researchgate.net The presence of an α-methyl group, as seen in amphetamine analogues, can alter metabolic stability and potency. frontiersin.org

Furthermore, N-benzyl substitution on the phenethylamine backbone, creating the NBOMe class of compounds, leads to more lipophilic molecules. researchgate.net Their metabolism can involve O-dealkylation and hydroxylation, with glucuronidation of the phase I metabolites being a subsequent step. researchgate.net The specific cytochrome P450 (CYP) enzymes involved in these initial oxidative steps include CYP1A2, 2D6, 2C8, 2C19, and 3A4. researchgate.net

N-Demethylation, β-Ketoreduction, Hydroxylation, and Oxidation in Related Synthetic Cathinones

Synthetic cathinones, which are β-keto phenethylamines and thus structurally analogous to this compound, undergo extensive phase I metabolism. The primary metabolic pathways for this class of compounds include N-demethylation, reduction of the β-keto group, hydroxylation of the aromatic ring or alkyl substituents, and subsequent oxidation. frontiersin.org

N-Demethylation is a common metabolic route for N-alkylated synthetic cathinones. frontiersin.org This process involves the removal of a methyl group from the nitrogen atom, often leading to the formation of a primary amine metabolite. frontiersin.org

β-Ketoreduction is a characteristic metabolic pathway for nearly all synthetic cathinones due to the shared β-keto moiety. frontiersin.org This reaction reduces the ketone to a corresponding alcohol, a secondary alcohol metabolite. This transformation significantly increases the polarity of the molecule.

Hydroxylation can occur at various positions on the synthetic cathinone (B1664624) molecule. This includes hydroxylation of the aromatic ring, particularly if there is a methyl substituent, or hydroxylation of an alkyl side chain. frontiersin.org For example, in the metabolism of 4-methylpentedrone (B3026277) (4-MPD), hydroxylation of the 4'-methyl group is a key pathway.

Oxidation often follows hydroxylation. A hydroxylated methyl group on the aromatic ring can be further oxidized to a carboxylic acid. frontiersin.org This two-step process of hydroxylation followed by oxidation is a significant pathway for the formation of more polar metabolites that can be more readily excreted.

These metabolic transformations are primarily mediated by cytochrome P450 enzymes. The resulting phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation, to facilitate their elimination from the body. frontiersin.org

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool for separating 3,4-Dimethoxyphenyl isopropyl ketone from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment and effective reaction monitoring. ontosight.ai

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful technique for analyzing volatile compounds like this compound. The method separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. imchem.fr As the separated compounds elute from the column, they are detected, often by a Flame Ionization Detector (FID) for quantitation or a mass spectrometer for both identification and quantitation. imchem.frescholarship.org

In the context of reaction monitoring, GC-MS can track the disappearance of reactants and the appearance of the ketone product over time. For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram, providing a quantitative measure of purity. ijcea.org Identification is confirmed by comparing the retention time of the main peak to that of a known standard and by analyzing the resulting mass spectrum. The mass spectrometer fragments the molecule into characteristic ions, creating a unique "fingerprint" that allows for unambiguous identification. escholarship.orgpharmacyjournal.info While specific operational parameters for this compound are proprietary, typical GC-MS analysis involves injecting the sample into a heated port, separation on a capillary column (e.g., a non-polar or medium-polarity column), and detection by MS in electron ionization (EI) mode. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assay and purity determination of pharmaceutical intermediates, including this compound, especially due to its high resolution and sensitivity. ncats.iomdpi.com A specific reverse-phase (RP) HPLC method has been established for its analysis. sielc.com This method is suitable for routine quality control, impurity profiling, and can be scaled for preparative separation to isolate impurities. sielc.com

The method utilizes a specialized reverse-phase column with low silanol (B1196071) activity, which minimizes peak tailing for basic compounds. sielc.com The separation is achieved using a simple isocratic mobile phase, which ensures reproducible results. For applications requiring compatibility with mass spectrometry (MS), the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com

Table 1: HPLC Method Parameters for this compound Analysis sielc.com

Parameter Value
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detection UV-Vis / MS (with formic acid instead of phosphoric acid)

This technique is particularly important as this compound is a known impurity of Verapamil (B1683045) hydrochloride, and its presence in the final drug product is strictly regulated. ontosight.aifda.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound and its derivatives. digitaloceanspaces.com By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—NMR provides detailed information about the molecular skeleton, including the connectivity of atoms and their chemical environment. wordpress.comunivr.it

A ¹H NMR spectrum of this compound would exhibit several distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the dimethoxy-substituted phenyl ring would appear in the characteristic downfield region (typically δ 6.5-8.0 ppm). The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, likely around δ 3.8-4.0 ppm. The isopropyl group would give rise to two signals: a septet for the single proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃)₂, with their coupling providing clear evidence of their adjacency.

A ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. wordpress.com Key signals would include those for the carbonyl carbon (C=O) in the ketone, which appears significantly downfield (typically δ 190-220 ppm). wordpress.com The aromatic carbons would resonate in the δ 110-165 ppm range, with those bearing methoxy groups shifted further downfield. The carbons of the methoxy and isopropyl groups would appear in the upfield, aliphatic region of the spectrum. Together, ¹H and ¹³C NMR spectra allow for the complete and unambiguous confirmation of the synthesized structure.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While X-ray crystallography data for this compound itself is not prominently available, the technique is invaluable for determining the precise three-dimensional arrangement of atoms in the solid state for its derivatives. nih.gov This method provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. ijirset.com The analysis of derivatives containing the 3,4-dimethoxyphenyl moiety is well-documented.

For instance, the crystal structure of (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, a chalcone (B49325) derivative, has been determined. researchgate.net The analysis revealed the dihedral angle between the dimethoxyphenyl and hydroxyphenyl rings and confirmed the planarity of the central propenone group. The crystal packing was found to be stabilized by hydrogen bonds and π–π stacking interactions. researchgate.net

Another investigated derivative is 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one). ijirset.com Its crystal structure was solved, providing detailed crystallographic parameters that confirm the molecular geometry and intermolecular interactions, such as C-H···O and N-H···O hydrogen bonds, which stabilize the crystal lattice. ijirset.com

Table 2: Crystallographic Data for a Derivative: 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one) ijirset.com

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.223(9)
b (Å) 16.987(12)
c (Å) 11.1964(8)
β (°) 106.37

Table 3: Crystallographic Data for a Derivative: (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one researchgate.net

Parameter Value
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 19.3418(12)
b (Å) 5.8673(4)
c (Å) 12.5694(8)

These examples demonstrate the power of X-ray crystallography to provide definitive structural proof for complex molecules derived from the 3,4-dimethoxyphenyl skeleton.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 3,4-dimethoxyphenyl isopropyl ketone, and how should data interpretation be approached?

  • Methodological Answer : Use 1H/13C NMR to identify the methoxy (-OCH3), isopropyl, and ketone groups. For example, the methoxy protons typically resonate at δ 3.8–4.0 ppm as singlets, while the isopropyl group splits into a septet (δ 1.2–1.4 ppm) and doublet (δ 2.8–3.0 ppm). Confirm molecular weight via high-resolution mass spectrometry (HRMS) or ESI-MS .
  • Data Contradiction Tip : If unexpected peaks arise, cross-reference with analogs like 3',4'-dimethoxypropiophenone to rule out structural misassignment .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A standard route involves Friedel-Crafts acylation of 3,4-dimethoxybenzene with isobutyryl chloride using Lewis acids (e.g., AlCl3). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Purify via column chromatography and validate purity with HPLC (>98%) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

  • Methodological Answer : Optimize reaction parameters:

  • Catalyst loading : Test AlCl3 concentrations (10–20 mol%) to balance reactivity vs. side reactions.
  • Temperature : Conduct reactions at 0–5°C to reduce over-acylation.
  • Work-up : Use aqueous NaHCO3 to quench excess AlCl3, followed by solvent extraction (dichloromethane).
    Validate efficiency via GC-MS to quantify byproducts like dimerized intermediates .

Q. How do discrepancies in reported physical properties (e.g., melting point) arise, and how can they be resolved experimentally?

  • Methodological Answer : Variations may stem from polymorphic forms or impurities. To resolve:

  • Recrystallization : Test solvents (ethanol, acetone) to isolate pure crystals.
  • Differential Scanning Calorimetry (DSC) : Compare melting endotherms across batches.
  • PXRD : Confirm crystalline phase consistency.
    Cross-reference CAS RN [3228-02-2] and synonyms (e.g., isobutyrophenone derivatives) to ensure compound identity .

Q. What analytical challenges arise when separating this compound from structurally similar analogs in mixtures?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water, 50:50 to 80:20 over 20 min). Adjust pH to 3.0 (with formic acid) to enhance peak symmetry. Validate separation via UV-Vis (λ = 270 nm for aromatic ketones) .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature) in pharmacological assays?

  • Methodological Answer : Conduct accelerated stability studies:

  • Light exposure : Store aliquots in amber vs. clear glass vials; analyze degradation via LC-MS over 30 days.
  • Temperature : Compare stability at -20°C, 4°C, and 25°C.
  • Humidity : Use desiccators with silica gel to assess hygroscopicity.
    Note: Refrigeration (0–6°C) is recommended for long-term storage of related standards .

Data Interpretation and Validation

Q. How should researchers address conflicting bioactivity data in studies involving this compound?

  • Methodological Answer :

  • Purity verification : Re-test batches with HPLC-ELSD to rule out impurity-driven artifacts.
  • Dose-response curves : Ensure linearity across concentrations (e.g., 1–100 µM) to identify non-specific effects.
  • Control experiments : Compare with structurally related ketones (e.g., 3,4-dimethoxypropiophenone) to isolate structure-activity relationships .

Q. What strategies validate the compound’s role as a synthetic intermediate in complex organic syntheses?

  • Methodological Answer :

  • Derivatization : React with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols; confirm via IR (C=O peak disappearance at ~1700 cm⁻¹).
  • Cross-coupling : Test Suzuki-Miyaura reactions with aryl boronic acids to assess compatibility.
  • Mechanistic studies : Use DFT calculations to predict reactivity at the ketone carbonyl group .

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3,4-Dimethoxyphenyl isopropyl ketone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.